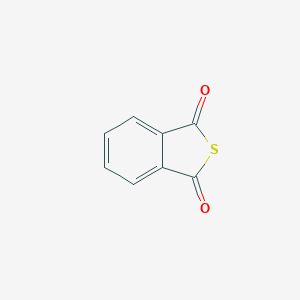
Benzo(c)thiophene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(c)thiophene-1,3-dione is a useful research compound. Its molecular formula is C8H4O2S and its molecular weight is 164.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Benzo(c)thiophene-1,3-dione and its derivatives have been explored for their potential therapeutic effects, particularly in the fields of oncology and neurology.
Anticancer Activity
Research has demonstrated that benzothiophene derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. These compounds are being investigated for their ability to induce apoptosis in neoplastic cells, making them promising candidates for cancer therapy .
Case Study:
A study reported the synthesis of benzothiophene amide derivatives that showed significant anticancer properties by inducing terminal differentiation and arresting cell growth in various cancer cell lines .
Anticonvulsant Properties
Recent investigations into derivatives of this compound have highlighted their anticonvulsant effects. In acute seizure models, compounds derived from this scaffold exhibited promising activity against seizures, indicating potential for development as safer anticonvulsants .
Case Study:
A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives was synthesized and evaluated for their antiseizure properties using established animal models, demonstrating efficacy in reducing seizure frequency .
Material Science Applications
This compound has also found applications in material science, particularly in the development of organic photovoltaic materials.
Organic Photovoltaic Devices
The compound has been utilized in the synthesis of benzodithiophenedione-based polymers that exhibit enhanced photovoltaic properties. These materials have shown higher open-circuit voltage values compared to traditional polymers used in solar cells .
Data Table: Performance Comparison of BDD-Based Polymers
| Polymer Type | Open-Circuit Voltage (V) | Power Conversion Efficiency (%) |
|---|---|---|
| P1 | 0.90 - 0.98 | 2.7 |
| P2 | ~0.6 | <1 |
This table illustrates the superior performance of BDD-based polymers over standard materials like P3HT.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps and reactions that contribute to its chemical versatility.
Synthetic Pathways
This compound can be synthesized through various methods including:
- The reaction of phthaloyl chloride with sodium sulfide to form the dione.
- Subsequent chlorination to yield derivatives with enhanced stability and reactivity .
Synthesis Steps Overview:
- Formation: Phthaloyl chloride + Na₂S → this compound
- Chlorination: Treatment with POCl₃ and PCl₅ to yield chlorinated derivatives.
Propiedades
Número CAS |
5698-59-9 |
|---|---|
Fórmula molecular |
C8H4O2S |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-benzothiophene-1,3-dione |
InChI |
InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
Clave InChI |
LYWRIGIFLAVWAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)SC2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)SC2=O |
Key on ui other cas no. |
5698-59-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















